3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione, also known as PPQ, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The chemical structure of PPQ is unique, and it has been shown to have promising effects on various biological systems.
Mechanism of Action
The exact mechanism of action of 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione is not fully understood, but it is believed to act on multiple targets in cells. 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of protein kinase C, an enzyme involved in cell signaling pathways. 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce oxidative stress and inflammation, and improve cognitive function in animal models of neurodegenerative diseases. 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione has also been shown to have anti-angiogenic effects, which could be useful in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione in lab experiments is its unique chemical structure, which allows for the study of its specific effects on biological systems. 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione has also been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further research. However, one limitation of using 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione. One area of research is the development of 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the study of the mechanism of action of 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione, which could lead to the discovery of new targets for drug development. Additionally, the study of the pharmacokinetics and pharmacodynamics of 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione could provide valuable information for the development of clinical trials.
Synthesis Methods
3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione can be synthesized using a multi-step process that involves the reaction of 2,4-dichloroquinazoline with 1-(1-propylpiperidin-4-yl) ethanone in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydride and triethylamine to form the final product, 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione.
Scientific Research Applications
3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione has shown potential therapeutic applications in various areas of scientific research, including cancer treatment, neurodegenerative diseases, and inflammation. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11(2)18-9-7-12(8-10-18)19-15(20)13-5-3-4-6-14(13)17-16(19)21/h3-6,11-12H,7-10H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJLMWWCBMNHKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.